molecular formula C14H20N2O2 B13720026 N-Boc-1-cyclopropyl-1-(2-pyridyl)methanamine

N-Boc-1-cyclopropyl-1-(2-pyridyl)methanamine

Cat. No.: B13720026
M. Wt: 248.32 g/mol
InChI Key: UQKAMPNGSCWIGU-UHFFFAOYSA-N
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Description

MFCD32220420 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32220420 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to control the reactivity of intermediates.

Industrial Production Methods

Industrial production of MFCD32220420 involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

MFCD32220420 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions of MFCD32220420 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of MFCD32220420 depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD32220420 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: In biological research, MFCD32220420 is used to study enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: MFCD32220420 is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD32220420 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[cyclopropyl(pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12(10-7-8-10)11-6-4-5-9-15-11/h4-6,9-10,12H,7-8H2,1-3H3,(H,16,17)

InChI Key

UQKAMPNGSCWIGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C2=CC=CC=N2

Origin of Product

United States

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